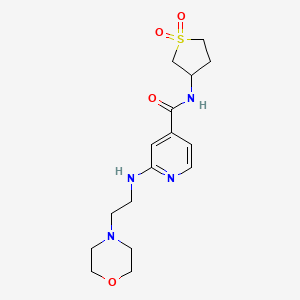
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as AMN082, is a small molecule that acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is expressed in various regions of the brain, particularly in the hippocampus, cortex, and thalamus. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective agonist for the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of presynaptic glutamate release, which results in the modulation of synaptic transmission and plasticity. This mechanism of action is thought to underlie the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, which are both involved in neuroprotection and synaptic plasticity. It has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which suggests that it has anti-inflammatory effects in the brain.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. One area of interest is the development of more potent and selective agonists for the mGluR7 receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective, antidepressant, and anxiolytic effects of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, which could lead to the development of novel treatments for neurological and psychiatric disorders. Finally, there is a need for more studies on the potential side effects and long-term safety of N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, particularly in humans.
Synthesis Methods
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized by several methods, including the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with acetic anhydride and 4-acetylphenylboronic acid, followed by purification through column chromatography. Another method involves the reaction of 4-morpholin-4-ylpyridine-2-carboxylic acid with 4-acetylphenyl isocyanate in the presence of a base, followed by purification through recrystallization.
Scientific Research Applications
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)14-2-4-15(5-3-14)20-18(23)17-12-16(6-7-19-17)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMIKPCUJWMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)



![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

